6-chloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide
Description
6-Chloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic chromene-derived compound characterized by a 4-chromanone core substituted with a chloro group at position 6 and a carboxamide linkage to a 5-propyl-1,3,4-thiadiazol-2-yl moiety.
Properties
Molecular Formula |
C15H12ClN3O3S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-2-3-13-18-19-15(23-13)17-14(21)12-7-10(20)9-6-8(16)4-5-11(9)22-12/h4-7H,2-3H2,1H3,(H,17,19,21) |
InChI Key |
XVQCGXMBIUBAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Biological Activity
6-chloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound's structure features a chromene backbone with a carboxamide and thiadiazole moiety, which are known for their diverse biological activities. The presence of chlorine and propyl groups further influences its pharmacological properties.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including the compound . For instance:
- In vitro Studies : The compound was evaluated against various cancer cell lines. In one study, derivatives of 1,3,4-thiadiazole exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50 values indicating potent activity .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds can effectively interact with target proteins involved in cell proliferation and survival .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial and Antifungal Properties : Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis as well as antifungal activity against Botrytis cinerea .
- EC50 Values : In bioassays, related compounds showed EC50 values indicating effective inhibition of bacterial growth, suggesting that modifications in the thiadiazole moiety can enhance antimicrobial efficacy .
Case Studies
- Cytotoxicity Evaluation : A study conducted by Chhajed et al. (2014) reported that various thiadiazole derivatives showed significant cytotoxicity against Ehrlich Ascites Carcinoma cells after 14 days of treatment. This highlights the potential of thiadiazole-containing compounds in cancer therapy .
- Docking Studies : Molecular docking studies have elucidated the interaction dynamics between these compounds and their biological targets, revealing potential hydrogen bonding sites which are critical for their biological activity .
- Comparative Analysis : A comparative analysis of different derivatives indicated that structural modifications significantly affect biological activity. For example, substituents on the phenyl ring of thiadiazoles were found to be crucial for enhancing cytotoxic effects .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features suggest it may inhibit specific cancer cell lines. Notably:
- Mechanism of Action: The compound is believed to interfere with tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies indicate that it binds effectively to the active site of tubulin, similar to established chemotherapeutic agents .
-
Case Study Results:
- In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer and breast cancer cells.
- The compound showed promising results with a percentage growth inhibition (PGI) of over 60% at concentrations as low as 10 µM against certain cell lines .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Efficacy Against Pathogens: Preliminary studies indicate that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
- Case Study Results:
Structure–Activity Relationship (SAR)
Understanding how modifications to the chemical structure affect biological activity is crucial for further development:
| Modification | Biological Activity | Observations |
|---|---|---|
| Propyl group on thiadiazole | Increased anticancer activity | Enhances binding affinity to target proteins |
| Chlorine substitution on chromene | Improved antimicrobial properties | Contributes to membrane permeability |
Synthesis Approaches
The synthesis of this compound involves multi-step reactions starting from readily available precursors. General methods include:
- Formation of the Chromene Core: Utilizing cyclization reactions.
- Introduction of Thiadiazole Ring: Via condensation reactions with appropriate thiadiazole derivatives.
- Final Modifications: Including chlorination and carboxamide formation to yield the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 6 of the chromene ring undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Amination : Reaction with primary or secondary amines (e.g., methylamine, piperidine) in ethanol at 60–80°C replaces the chlorine atom with an amine group.
-
Hydrolysis : Treatment with aqueous NaOH (2M) at reflux converts the chloro group to a hydroxyl group, forming 6-hydroxy derivatives.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Amination | Ethanol, 70°C, NH(CH₃)₂ | 6-(Dimethylamino) derivative | ~65 |
| Hydrolysis | NaOH (2M), reflux | 6-Hydroxy analog | ~78 |
Cycloaddition Reactions
The thiadiazole moiety participates in [3+2] cycloadditions with alkynes or nitriles. For instance:
-
Reaction with phenylacetylene in DMF at 120°C yields fused triazole-thiadiazole hybrids.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the thiadiazole ring for bioactivity enhancement.
Notable Observations :
-
Cycloadditions require anhydrous conditions and transition-metal catalysts (e.g., CuI).
-
Products exhibit enhanced solubility in polar aprotic solvents.
Oxidation and Reduction
-
Oxidation : The chromene ring’s conjugated double bonds react with oxidizing agents like KMnO₄ in acidic media, forming dicarboxylic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the chromene ring, producing dihydrochromene analogs with altered bioactivity.
Reaction Outcomes :
| Process | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 4-Oxo-6-chloro-dicarboxylic acid | Intermediate for polymer synthesis |
| Reduction | H₂ (1 atm), Pd-C | Dihydrochromene derivative | Improved metabolic stability |
Hydrolysis of Carboxamide
The carboxamide group hydrolyzes under strong acidic (HCl, 6M) or basic (NaOH, 4M) conditions:
-
Acidic hydrolysis yields 6-chloro-4-oxochromene-2-carboxylic acid.
-
Basic conditions produce the sodium salt of the carboxylic acid.
Kinetics : Hydrolysis proceeds faster in basic media (t₁/₂ = 2.5 hours at 80°C) compared to acidic (t₁/₂ = 6 hours).
Electrophilic Aromatic Substitution
The electron-rich chromene ring undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 or 7.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility.
Regioselectivity : Nitration favors the para position relative to the carbonyl group.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization:
-
Suzuki coupling : The chloro group reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives.
-
Buchwald-Hartwig amination : Introduces aryl amines at position 6.
Catalytic Systems :
| Reaction | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | DMF/H₂O | 72 |
| Buchwald | Pd₂(dba)₃ | Xantphos | Toluene | 68 |
Interaction with Biological Nucleophiles
In medicinal contexts, the compound reacts with cellular nucleophiles:
-
Thiol groups in cysteine residues form disulfide bonds, inhibiting enzyme activity .
-
The carboxamide interacts with ATP-binding pockets in kinases via hydrogen bonding .
Mechanistic Insight :
Comparison with Similar Compounds
Key Observations:
Its reported role in inducing plant immunity against Cucumber Mosaic Virus (CMV) suggests sulfonyl groups may improve receptor interactions. The allylthio group in the allylthio analogue introduces a sulfur atom and unsaturated bond, which could influence redox activity or metabolic stability.
Chromene Modifications: The 7-methyl substitution in the allylthio derivative adds steric bulk, possibly altering binding affinity compared to the target compound. Methyl groups often enhance metabolic stability but may reduce solubility. The 4-oxo group is conserved across all analogues, critical for maintaining the chromanone scaffold’s electronic properties and hydrogen-bonding capacity.
Physicochemical and Spectroscopic Comparisons
NMR Data:
- Target Compound (hypothetical) : Expected $ ^1H $ NMR peaks would align with 7h , such as aromatic protons (δ 7.70–7.23 ppm) and the OCH group (δ ~5.62 ppm). The propyl group’s methyl triplet (δ ~0.96 ppm) would differ from sulfonyl or allylthio analogues.
- 7h : Distinctive sulfonyl-related protons are absent, but the propylsulfonyl group likely contributes to downfield shifts in $ ^{13}C $ NMR (e.g., S=O carbons at δ ~168–162 ppm).
Calculated Properties:
- LogP (XLogP3) : The allylthio derivative’s LogP of 3.8 suggests moderate lipophilicity, comparable to the target compound. The sulfonyl group in 7h would reduce LogP, favoring aqueous solubility.
- Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~135 Ų) aligns with its carboxamide and heterocyclic moieties, similar to other analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
